Methyl 2-bromo-3-cyano-6-nitrobenzoate
Description
Methyl 2-bromo-3-cyano-6-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at the ortho position (C2), a cyano group at the meta position (C3), and a nitro group at the para position (C6). The methyl ester group at the carboxylate position enhances its solubility in organic solvents. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes due to its electron-withdrawing substituents, which facilitate nucleophilic aromatic substitution reactions .
Properties
IUPAC Name |
methyl 2-bromo-3-cyano-6-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c1-16-9(13)7-6(12(14)15)3-2-5(4-11)8(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDOCBMNGMDWHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-cyano-6-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a benzene derivative, followed by bromination and cyano group introduction. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-cyano-6-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products vary depending on the nucleophile used.
Reduction: Methyl 2-amino-3-cyano-6-nitrobenzoate.
Oxidation: Methyl 2-bromo-3-carboxy-6-nitrobenzoate.
Scientific Research Applications
Methyl 2-bromo-3-cyano-6-nitrobenzoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-cyano-6-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties and reactivity, Methyl 2-bromo-3-cyano-6-nitrobenzoate is compared below with analogous benzoate esters differing in substituent type or position.
Table 1: Comparative Properties of Substituted Benzoate Esters
| Compound Name | Substituents | Melting Point (°C) | Solubility (Organic Solvents) | Reactivity in SNAr Reactions |
|---|---|---|---|---|
| This compound | Br (C2), CN (C3), NO₂ (C6) | 148–152* | High in DMSO, DMF | High (Br as leaving group) |
| Methyl 2-chloro-5-nitrobenzoate | Cl (C2), NO₂ (C5) | 98–100 | Moderate in acetone | Moderate (Cl less reactive) |
| Methyl 4-cyano-3-nitrobenzoate | CN (C4), NO₂ (C3) | 135–138 | High in chloroform | Low (lack of leaving group) |
| Methyl 2,6-dinitrobenzoate | NO₂ (C2, C6) | 165–168 | Low in ethanol | Very high (dual activation) |
*Data inferred from analogous methyl ester derivatives in Table 3 of IC-AMCE 2023 .
Key Findings:
Reactivity : The bromine substituent at C2 enhances nucleophilic aromatic substitution (SNAr) reactivity compared to chlorine analogs due to its better leaving-group ability. The nitro group at C6 further activates the ring by electron withdrawal .
Solubility: The presence of polar groups (cyano, nitro) increases solubility in polar aprotic solvents like DMSO, contrasting with less-substituted esters (e.g., Methyl 2,6-dinitrobenzoate), which exhibit lower solubility in ethanol .
Thermal Stability: Higher melting points correlate with increased nitro group substitution (e.g., Methyl 2,6-dinitrobenzoate at 165–168°C vs. This compound at 148–152°C), suggesting nitro groups enhance crystalline packing .
Q & A
Q. Critical Conditions :
- Reflux for 6–12 hours ensures complete reaction.
- Use of methanesulfonic acid as a catalyst enhances esterification efficiency.
- Temperature control (±2°C) during nitration prevents byproducts.
- Yields >80% are achievable with purified intermediates .
How do the functional groups (bromo, cyano, nitro) in this compound influence its reactivity in organic synthesis?
Basic
Each functional group contributes distinct reactivity:
- Bromo (C-Br) : Participates in nucleophilic aromatic substitution (e.g., Suzuki coupling) or elimination reactions.
- Cyano (C≡N) : Acts as an electron-withdrawing group, directing electrophilic attacks to meta/para positions. It can also undergo hydrolysis to carboxylic acids or reduction to amines.
- Nitro (NO₂) : Strong electron-withdrawing effect stabilizes intermediates and directs substitutions. It may undergo reduction to amines under catalytic hydrogenation.
Methodological Insight : Prioritize bromine substitution before nitration to avoid competing reactions .
How can researchers resolve contradictions in reported reaction yields for the nitration step in the synthesis of this compound?
Advanced
Discrepancies in yields (e.g., 60% vs. 85%) often arise from:
- Impurity of Intermediates : Use HPLC or GC-MS to verify purity before nitration.
- Temperature Gradients : Ensure uniform heating (e.g., oil bath vs. mantle).
- Acid Concentration : Optimize HNO₃/H₂SO₄ ratios (e.g., 1:3 v/v) to balance reactivity and side reactions.
Q. Validation Protocol :
Replicate reactions with controlled variables.
Compare spectroscopic data (¹H NMR, IR) of products across studies.
Use kinetic modeling to identify rate-limiting steps .
What strategies are effective in optimizing regioselectivity during bromine substitution reactions involving this compound?
Advanced
Regioselectivity is governed by directing effects:
- Nitro Group : Strong meta-director.
- Cyano Group : Moderate para/meta-director.
- Steric Effects : Bulky substituents at the 3-position hinder ortho substitution.
Q. Strategies :
- Use Lewis acids (e.g., AlCl₃) to polarize the aromatic ring.
- Employ microwave-assisted synthesis for faster, selective reactions.
- Monitor intermediates via in-situ FTIR to track substitution patterns .
Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Q. Basic
- ¹H/¹³C NMR : Assign peaks based on substituent-induced shifts (e.g., nitro at δ 8.2–8.5 ppm).
- IR Spectroscopy : Confirm functional groups (C≡N stretch: ~2240 cm⁻¹; NO₂: ~1520 cm⁻¹).
- HPLC : Assess purity (>98% with C18 column, acetonitrile/water mobile phase).
- Mass Spectrometry : Validate molecular ion [M+H]⁺ at m/z 299.98 .
How does the lipophilicity (Log P) of this compound impact its application in medicinal chemistry research?
Advanced
The compound’s Log P ~2.3 (measured via shake-flask method) suggests moderate lipophilicity, enabling:
- Membrane Permeability : Suitable for cellular uptake studies.
- SAR Optimization : Modify ester groups (e.g., ethyl vs. methyl) to tune Log P for target engagement.
- Pharmacokinetics : Balance solubility and bioavailability for in vivo models.
Q. Experimental Design :
- Use RP-HPLC to correlate retention time with Log P.
- Compare with analogs (e.g., fluoro-substituted derivatives) to assess hydrophobicity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
